Carbonic Anhydrase II Isoform Selectivity: Target Compound vs. 5-Aryl Substituted Analog
The target compound demonstrates significantly weaker inhibition of human carbonic anhydrase II (hCA II) compared to its 5-aryl substituted analog, confirming that the piperidin-1-ylmethyl substituent at the 5-position disfavors binding to this specific isozyme [1].
| Evidence Dimension | Ki (inhibition constant) for human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 215 nM |
| Comparator Or Baseline | 5-Aryl-1,3,4-thiadiazol-2-amine analog (CHEMBL3343326): Ki = 26 nM |
| Quantified Difference | 8.3-fold lower potency (higher Ki) for target compound |
| Conditions | Stopped-flow CO2 hydration assay, human recombinant carbonic anhydrase II, 15 min preincubation, pH 7.5, 25°C |
Why This Matters
This isoform selectivity profile is critical for programs where avoiding hCA II inhibition is desirable to minimize off-target effects (e.g., diuresis, metabolic acidosis).
- [1] BindingDB Entry BDBM50493736 (CHEMBL2436869). Inhibition of human carbonic anhydrase 2 by 5-(piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine. BindingDB. 2020. View Source
- [2] BindingDB Entry BDBM50035177 (CHEMBL3343326). Inhibition of human carbonic anhydrase 2 by 5-aryl-1,3,4-thiadiazol-2-amine analog. BindingDB. View Source
